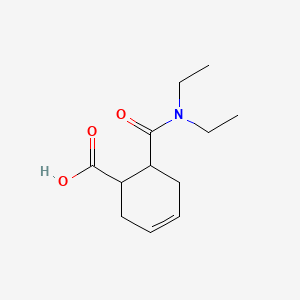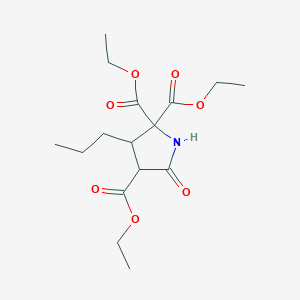![molecular formula C19H18N2O3S B14756235 3-[[[5-(4-Methylsulfonylphenyl)-3-pyridinyl]amino]methyl]phenol CAS No. 875147-71-0](/img/structure/B14756235.png)
3-[[[5-(4-Methylsulfonylphenyl)-3-pyridinyl]amino]methyl]phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[[[5-(4-Methylsulfonylphenyl)-3-pyridinyl]amino]methyl]phenol is a complex organic compound characterized by its unique structure, which includes a phenol group, a pyridine ring, and a methylsulfonylphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[[5-(4-Methylsulfonylphenyl)-3-pyridinyl]amino]methyl]phenol typically involves multiple steps, starting with the preparation of the core structures and subsequent functionalization. One common method involves the reaction of 4-methylsulfonylphenylboronic acid with 3-bromopyridine under Suzuki-Miyaura coupling conditions . This reaction is catalyzed by palladium and requires a base such as potassium carbonate in an aqueous or alcoholic solvent. The resulting intermediate is then subjected to further reactions to introduce the amino and phenol groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
3-[[[5-(4-Methylsulfonylphenyl)-3-pyridinyl]amino]methyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones under the influence of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents like tin(II) chloride or hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Tin(II) chloride, hydrogen gas with a catalyst.
Substitution Reagents: Nitric acid for nitration, sulfuric acid for sulfonation, halogens for halogenation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while reduction of a nitro group can produce aniline derivatives.
科学的研究の応用
3-[[[5-(4-Methylsulfonylphenyl)-3-pyridinyl]amino]methyl]phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
作用機序
The mechanism of action of 3-[[[5-(4-Methylsulfonylphenyl)-3-pyridinyl]amino]methyl]phenol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological molecules, influencing cellular processes and signaling pathways.
類似化合物との比較
Similar Compounds
2-(4-Methylsulfonylphenyl)indole Derivatives: These compounds share the methylsulfonylphenyl group and have been studied for their antimicrobial and anti-inflammatory activities.
Phenol Derivatives: Compounds like 4-methylphenol and 3-chlorophenol have similar phenolic structures and undergo comparable chemical reactions.
Uniqueness
3-[[[5-(4-Methylsulfonylphenyl)-3-pyridinyl]amino]methyl]phenol is unique due to its combination of a phenol group, a pyridine ring, and a methylsulfonylphenyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
特性
CAS番号 |
875147-71-0 |
|---|---|
分子式 |
C19H18N2O3S |
分子量 |
354.4 g/mol |
IUPAC名 |
3-[[[5-(4-methylsulfonylphenyl)pyridin-3-yl]amino]methyl]phenol |
InChI |
InChI=1S/C19H18N2O3S/c1-25(23,24)19-7-5-15(6-8-19)16-10-17(13-20-12-16)21-11-14-3-2-4-18(22)9-14/h2-10,12-13,21-22H,11H2,1H3 |
InChIキー |
IBOVRMYKUOUGQV-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=CC(=CN=C2)NCC3=CC(=CC=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


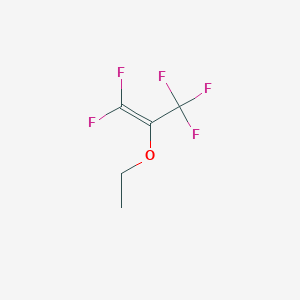


![N,N'-[Disulfanediyldi(propane-2,1-diyl)]di(propan-1-amine)](/img/structure/B14756176.png)
![1b,2,3,3a,3b,4,5,6,7,7a,8,8a,8b,9-Tetradecahydrobenzo[6,7]-as-indaceno[2,3-b]oxirene](/img/structure/B14756178.png)
![Cyclohexanamine;[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl] dihydrogen phosphate](/img/structure/B14756180.png)
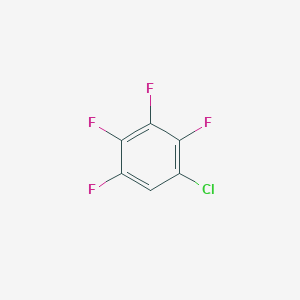

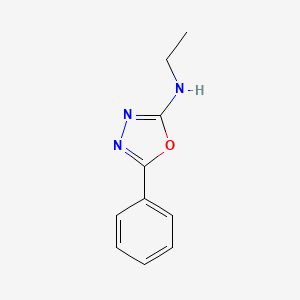
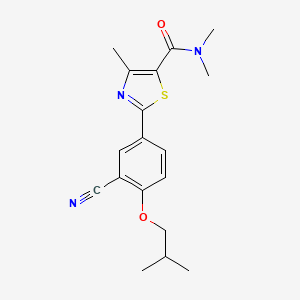
![(3S)-7-[2-(hydroxyamino)-2-oxoethoxy]-N-(4-methoxyphenyl)-2-(2-propylpentanoyl)-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B14756223.png)
